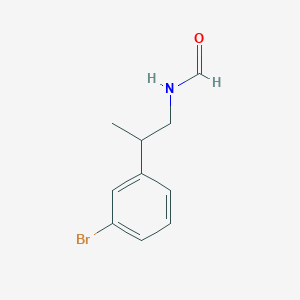
Gaudichaudioside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gaudichaudioside C involves the extraction from the aerial parts of Baccharis gaudichaudiana . The process typically includes solvent extraction followed by chromatographic separation to isolate the pure compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the production is carried out in research laboratories using small-scale extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Gaudichaudioside C can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Gaudichaudioside C has several scientific research applications:
Properties
Molecular Formula |
C25H42O9 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[[(1S,4aS,6R,8S)-6-hydroxy-3,8-bis(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-1,2,5,6,7,8a-hexahydronaphthalen-1-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H42O9/c1-14(6-7-26)4-5-17-15(11-27)8-19(34-23-21(32)20(31)18(30)12-33-23)22-24(2,13-28)9-16(29)10-25(17,22)3/h6,16,18-23,26-32H,4-5,7-13H2,1-3H3/b14-6+/t16-,18-,19-,20-,21+,22?,23-,24+,25+/m0/s1 |
InChI Key |
ODUBMYSXJWMARF-GRQBZJNFSA-N |
Isomeric SMILES |
C/C(=C\CO)/CCC1=C(C[C@@H](C2[C@@]1(C[C@H](C[C@]2(C)CO)O)C)O[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)CO |
Canonical SMILES |
CC(=CCO)CCC1=C(CC(C2C1(CC(CC2(C)CO)O)C)OC3C(C(C(CO3)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)
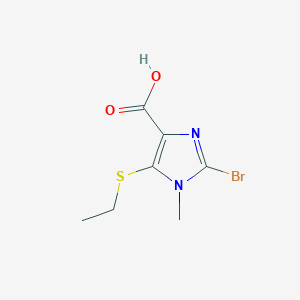
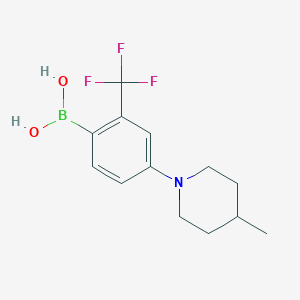
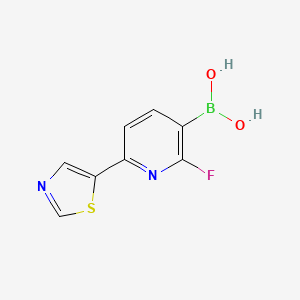

![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)
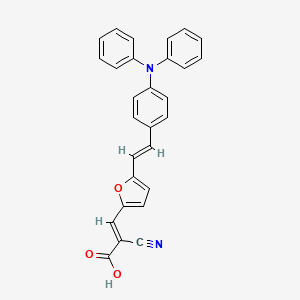
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)
![1-(3-Fluorophenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084708.png)

![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)
